![molecular formula C19H18N4O3 B5636387 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds typically involves complex reactions aiming to introduce specific functional groups that confer desired properties. For example, the synthesis of N-substituted imidazolylbenzamides has been explored for their potential in cardiac electrophysiological activity, utilizing various substituents to achieve selective class III electrophysiological activity (Morgan et al., 1990). These synthetic pathways offer insights into the methodologies that might be applied to the synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide, focusing on the precise addition of functional groups to achieve desired chemical structures and properties.
Molecular Structure Analysis
The molecular structure of compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide has been elucidated through techniques such as X-ray diffraction. These studies reveal the intricate arrangements of atoms and the spatial configuration of molecules, which are critical for understanding their reactivity and interaction with biological systems. For instance, the crystal structure of related compounds provides valuable information on the potential molecular geometry and intermolecular interactions of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide are influenced by their molecular structure. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, based on the functional groups present in their structure. For example, research into the synthesis and reactivity of N-substituted derivatives of 1,2,4-triazole demonstrates the versatility of these compounds in chemical transformations (Vardanyan et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19(14-4-3-5-15(10-14)23-12-21-22-13-23)20-9-8-16-11-25-17-6-1-2-7-18(17)26-16/h1-7,10,12-13,16H,8-9,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVZOCBBCYUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCNC(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide |
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